molecular formula C8H16N2 B2376109 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 878155-47-6

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No.: B2376109
CAS No.: 878155-47-6
M. Wt: 140.23
InChI Key: CLPVUDZYVCDMBZ-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[221]heptan-2-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which is a key intermediate in the synthesis of 2-azabicyclo[2.2.1]heptan-4-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine is unique due to its specific bicyclic structure combined with an ethanamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVUDZYVCDMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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